tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
Description
tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a bromoimidazopyridine moiety
Properties
CAS No. |
2757961-28-5 |
|---|---|
Molecular Formula |
C14H18BrN3O2 |
Molecular Weight |
340.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromoimidazopyridine derivative. One common method involves the use of tert-butyl carbamate and 6-bromoimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate, under reflux conditions in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the imidazopyridine ring.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted imidazopyridine derivative .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoimidazopyridine moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
- tert-butyl N-[(1S)-1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
Uniqueness: The presence of the bromine atom in tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This can result in different biological activities and applications .
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